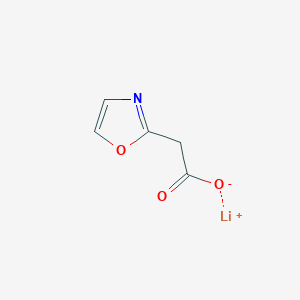

Lithium;2-(1,3-oxazol-2-yl)acetate

Description

Lithium;2-(1,3-oxazol-2-yl)acetate is a chemical compound with the molecular formula C5H5NO3Li. It is a lithium salt of 2-(1,3-oxazol-2-yl)acetic acid.

Properties

IUPAC Name |

lithium;2-(1,3-oxazol-2-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3.Li/c7-5(8)3-4-6-1-2-9-4;/h1-2H,3H2,(H,7,8);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYOCKBOEYBVYKQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=COC(=N1)CC(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4LiNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;2-(1,3-oxazol-2-yl)acetate typically involves the reaction of 2-(1,3-oxazol-2-yl)acetic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation of the solvent and subsequent crystallization .

Industrial Production Methods

it is likely that similar methods to those used in laboratory synthesis are employed, with optimizations for scale-up and cost-efficiency .

Chemical Reactions Analysis

Types of Reactions

Lithium;2-(1,3-oxazol-2-yl)acetate can undergo various chemical reactions, including:

Oxidation: The oxazole ring can be oxidized to form oxazoles.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include manganese dioxide and bromotrichloromethane.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Various nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole ring typically yields oxazoles .

Scientific Research Applications

Lithium;2-(1,3-oxazol-2-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of lithium;2-(1,3-oxazol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with various enzymes and receptors, leading to changes in cell function and signal transduction . The lithium ion may also play a role in modulating these effects .

Comparison with Similar Compounds

Similar Compounds

Lithium;2-(1,3-oxazol-2-yl)acetate: is similar to other oxazole derivatives, such as 2-(benzo[d]oxazol-2-yl)aniline and 2-substituted benzoxazole derivatives.

Oxazole Derivatives: These compounds share the oxazole ring structure and exhibit similar chemical reactivity and biological activity.

Uniqueness

This compound is unique due to the presence of the lithium ion, which can influence its chemical and biological properties. This makes it distinct from other oxazole derivatives that do not contain lithium .

Biological Activity

Lithium;2-(1,3-oxazol-2-yl)acetate, often abbreviated as LiOXA, is a lithium salt derived from 2-(1,3-oxazol-2-yl)acetic acid. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of LiOXA, highlighting its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound features an oxazole ring structure that contributes to its reactivity and biological activity. The presence of lithium enhances its solubility and interaction with biological targets. Its molecular formula is CHLiNO, and it is characterized by the following structural features:

| Feature | Description |

|---|---|

| Molecular Formula | CHLiNO |

| Functional Groups | Oxazole ring, acetate group |

| Lithium Ion Presence | Enhances solubility and reactivity |

The biological activity of LiOXA is primarily attributed to its interactions with specific enzymes and receptors involved in cellular signaling pathways. Preliminary studies indicate that it may influence metabolic pathways by interacting with key molecular targets. The oxazole ring can engage in various chemical reactions, leading to the formation of biologically active derivatives.

Antimicrobial Activity

LiOXA has been evaluated for its antimicrobial properties against a range of pathogens. Studies have shown that derivatives of LiOXA exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) for these pathogens suggest that LiOXA could be a potential candidate for developing new antimicrobial agents.

Table: Antimicrobial Activity of this compound Derivatives

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Streptococcus pyogenes | 16 | Strong |

| Escherichia coli | 64 | Moderate |

| Pseudomonas aeruginosa | 128 | Weak |

| Candida albicans | 32 | Moderate |

Anticancer Properties

Research into the anticancer potential of LiOXA has indicated promising results. Several studies have explored its effects on various cancer cell lines, demonstrating cytotoxic effects that suggest it may inhibit cancer cell proliferation. The mechanisms proposed include the induction of apoptosis and cell cycle arrest through modulation of signaling pathways related to cell survival.

Case Study: Anticancer Activity Evaluation

In a study published in a peer-reviewed journal, LiOXA was tested against human breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM. Further analysis revealed that LiOXA treatment led to increased levels of pro-apoptotic markers and decreased anti-apoptotic proteins.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other oxazole derivatives but is unique due to the presence of a lithium ion. This distinction influences both its chemical reactivity and biological activity.

Table: Comparison of this compound with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Contains an oxazole ring | Lithium ion enhances solubility |

| 2-(benzo[d]oxazol-2-yl)aniline | Benzo fused oxazole structure | Lacks lithium ion; primarily used in dyes |

| 2-(4-methyl-1,3-oxazol-2-yl)acetic acid | Methyl substitution on the oxazole ring | No metal ion; used in organic synthesis |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Lithium;2-(1,3-oxazol-2-yl)acetate, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound can be synthesized via condensation reactions between oxazole derivatives and lithium acetate precursors. Key steps include:

- Nucleophilic substitution : Reacting 2-(1,3-oxazol-2-yl)acetic acid with lithium hydroxide in anhydrous ethanol under reflux (70–80°C) for 6–8 hours .

- Purification : Use recrystallization from ethanol/water mixtures or column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7 v/v) to remove unreacted starting materials.

- Optimization : Adjust stoichiometric ratios (1:1.2 molar ratio of acid to lithium hydroxide) and monitor pH to ensure complete deprotonation. Reaction efficiency can be tracked via TLC or HPLC .

Q. How should the compound’s structure be characterized using spectroscopic and crystallographic methods?

- Spectroscopy :

- NMR : -NMR (DMSO-d6) shows characteristic peaks for the oxazole ring (δ 8.2–8.5 ppm, aromatic protons) and acetate methylene (δ 3.7–4.0 ppm) .

- FT-IR : Peaks at 1650–1700 cm (C=O stretch) and 1550–1600 cm (C=N stretch) confirm functional groups .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) reveals coordination geometry. Lithium ions typically exhibit tetrahedral or octahedral coordination with oxygen/nitrogen donors from oxazole and acetate groups .

Advanced Research Questions

Q. What computational approaches are suitable for modeling the electronic structure and coordination behavior of this compound?

- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate molecular orbitals, charge distribution, and binding energies. The Perdew-Burke-Ernzerhof (PBE) Generalized Gradient Approximation (GGA) improves accuracy for electron correlation in coordination complexes .

- Plane-Wave Pseudopotential Methods : Implement the Vienna Ab Initio Simulation Package (VASP) to study bulk properties or periodic systems. The Projector Augmented-Wave (PAW) method ensures efficient convergence for lithium-ion interactions .

Q. How can researchers resolve contradictions between experimental and computational data for lithium-oxazole complexes?

- Case Study : If DFT predicts a tetrahedral Li coordination but SCXRD shows octahedral geometry:

- Refinement : Include solvent molecules (e.g., ethanol) in the computational model, as they may participate in coordination .

- Dynamic Effects : Perform molecular dynamics (MD) simulations to account for solvent interactions and thermal fluctuations .

Q. What strategies are effective for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- In Vitro Assays :

- Fluorescence Quenching : Monitor binding to proteins (e.g., bovine serum albumin) via changes in tryptophan fluorescence intensity .

- Molecular Docking : Use AutoDock Vina to predict binding poses with target proteins (e.g., kinases or GPCRs). Parameterize lithium-oxazole charges using RESP fitting .

- In Silico ADMET : Predict pharmacokinetic properties (e.g., logP, bioavailability) using QSAR models in software like Schrödinger’s QikProp .

Methodological Considerations

Q. What are the best practices for ensuring stability during long-term storage of lithium-oxazole complexes?

- Storage Conditions :

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the lithium-acetate bond .

- Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) and monitor purity via HPLC .

Q. How can researchers design experiments to probe the compound’s electrochemical behavior in lithium-ion battery applications?

- Electrode Fabrication : Mix the compound with conductive carbon (e.g., Super P) and PVDF binder (8:1:1 ratio) to prepare working electrodes .

- Cycling Tests : Perform galvanostatic charge/discharge (0.1–1C rate) in coin cells with LiPF/EC-DMC electrolyte. Monitor capacity retention over 100 cycles .

- Impedance Spectroscopy : Use EIS to analyze interfacial resistance and Li diffusion coefficients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.